molecular formula C8H4F2O3 B1301622 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 656-42-8

2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No. B1301622
CAS RN: 656-42-8
M. Wt: 186.11 g/mol
InChI Key: GGERGLKEDUUSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde is used as a primary and secondary intermediate . It is a part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde is C8H4F2O3 . Its average mass is 186.112 Da and its monoisotopic mass is 186.012848 Da .


Chemical Reactions Analysis

2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde is used as a primary and secondary intermediate . It’s solubility is sparingly soluble in water (0.31 g/L at 25°C) .


Physical And Chemical Properties Analysis

The density of 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde is 1.5±0.1 g/cm3 . Its boiling point is 210.6±40.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.7±3.0 kJ/mol . The flash point is 79.2±22.2 °C . The index of refraction is 1.525 . The molar refractivity is 38.0±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Organic Synthesis Precursor

“2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde” is used as a precursor in organic synthesis . This means it can be used as a starting material in the synthesis of other complex organic compounds.

Intermediate in Active Pharmaceutical Ingredients

This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients . Active pharmaceutical ingredients are the substances in drugs that are responsible for the beneficial health effects experienced by consumers.

Intermediate in Agrochemicals

In addition to pharmaceuticals, “2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde” can also be used as an intermediate in the production of agrochemicals . These are chemicals such as pesticides and fertilizers that are used in agriculture to enhance crop yield and quality.

Intermediate in Dyestuff Field

The compound is also used as an intermediate in the dyestuff field . This suggests its use in the production of dyes, which are substances used to add color to textiles, inks, foods, and other materials.

Safety and Hazards

2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGERGLKEDUUSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371737
Record name 2,2-Difluoro-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde

CAS RN

656-42-8
Record name 2,2-Difluoro-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-5-formylbenzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 20 mL of chloroform containing 930 mg of (2,2-difluorobenzo[1,3]dioxol-5-yl)methanol and 20 mL of a tetrahydrofuran solution, 2.20 g of manganese dioxide was added, and the mixture was stirred at room temperature for 3 days. The insoluble material filtered off, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [silica gel; Silica gel 60 manufactured by Kanto Chemical Co., Inc., eluent; ethyl acetate:hexane 1:2] to obtain 687 mg of a yellow oily substance, 2,2-difluorobenzo[1,3]dioxol-5-carbaldehyde.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 127 mmol of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole in 200 mL of THF is cooled under argon in a CO2/acetone bath and treated with 1.05 equivalents of n-BuLi in THF. The mixture is stirred for about 10 min in the cold, then treated with 1.2 equivalents of DMF. The mixture is stirred for 30 min in the cold, then the cold bath is removed and the reaction is stirred for 1.5 h at ambient temperature and then quenched with 150 mL of saturated ammonium chloride solution. The organic layer is separated and the aqueous layer is washed 2× with ether. The combined organics are washed with brine, dried over MgSO4 and concentrated in vacuo. Silica gel chromatography (EtOAc/hexanes eluant) yields the title compound.
Quantity
127 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 2
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 4
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 5
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.